But-3-ynal

Catalog No.
S563566
CAS No.
52844-23-2
M.F
C4H4O
M. Wt
68.07 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-ynal

CAS Number

52844-23-2

Product Name

But-3-ynal

IUPAC Name

but-3-ynal

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2

InChI Key

OGQNOIVDVXRWRE-UHFFFAOYSA-N

SMILES

C#CCC=O

Canonical SMILES

C#CCC=O

But-3-ynal is a butynal which has a monosubstituted triple bond. It has a role as a mouse metabolite. It is a terminal acetylenic compound, an alpha-CH2-containing aldehyde and a butynal.
3-Butyn-1-al belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Butyn-1-al is considered to be a practically insoluble (in water) and relatively neutral molecule.

But-3-ynal (CAS: 52844-23-2), also known as homopropargyl aldehyde, is a highly reactive, bifunctional C4 building block featuring a terminal alkyne and an aldehyde group separated by a single methylene spacer. As a non-conjugated homopropargyl system, it serves as a critical precursor in the synthesis of complex heterocycles, transition-metal catalyzed cycloadditions, and advanced materials. Its decoupled structure allows for orthogonal reactivity at both functional sites, making it highly valuable for sequential synthetic workflows such as click chemistry paired with reductive amination. While it requires strict storage under inert atmospheres due to its propensity for tautomerization into the allene 2,3-butadienal under certain conditions, its unique structural geometry makes it an irreplaceable intermediate in both pharmaceutical scaffold generation and specialized physical chemistry applications, such as attosecond charge migration studies[1].

Substituting But-3-ynal with its shorter or longer homologues fundamentally alters reaction trajectories and product viability. Replacing it with propargyl aldehyde (propynal) introduces a conjugated system that acts as a strong Michael acceptor, often leading to immediate polymerization or unwanted nucleophilic additions at the alkyne rather than isolated reactions at the carbonyl. Conversely, utilizing the longer 4-pentynal shifts the cyclization thermodynamics, strictly yielding six-membered rings instead of the five-membered or specific fused architectures dictated by the C4 chain of But-3-ynal. Furthermore, attempting to substitute free But-3-ynal with protected variants like 3-butynal diethyl acetal introduces a mandatory acidic deprotection step, which frequently triggers tautomerization into the highly reactive allene 2,3-butadienal, thereby destroying acid-sensitive substrates and drastically reducing overall yield [1].

Orthogonal Reactivity and Avoidance of Michael Addition Cascades

But-3-ynal features a methylene spacer that disrupts conjugation between the alkyne and the aldehyde. In contrast, propynal is a fully conjugated α,β-acetylenic aldehyde. This structural difference means propynal acts as a potent Michael acceptor, reacting indiscriminately with nucleophiles at the alkyne carbon. But-3-ynal allows for isolated nucleophilic addition at the carbonyl without prematurely consuming the terminal alkyne [1].

Evidence DimensionElectronic conjugation and electrophilicity
Target Compound DataBut-3-ynal (Non-conjugated; orthogonal reactivity at C1 and C4)
Comparator Or BaselinePropynal (Conjugated; obligate Michael acceptor)
Quantified DifferenceComplete shift from conjugate addition susceptibility to isolated carbonyl/alkyne reactivity
ConditionsStandard nucleophilic addition conditions

Enables sequential, multi-step functionalization without requiring complex protection-deprotection schemes for the alkyne.

Yield Preservation via Deprotection Avoidance

Utilizing free But-3-ynal directly bypasses the need for acetal deprotection. When 3-butynal diethyl acetal is used as a stable surrogate, it requires acidic hydrolysis. Studies show that under such conditions, the resulting 3-butynal is highly susceptible to tautomerization into 2,3-butadienal, an unstable allene that rapidly degrades or alkylates unintended targets, significantly lowering the yield of the desired homopropargyl product[1].

Evidence DimensionTautomerization risk during synthesis
Target Compound DataFree But-3-ynal (Direct use; 0% deprotection-induced tautomerization)
Comparator Or Baseline3-Butynal diethyl acetal (Requires acidic deprotection, high risk of conversion to 2,3-butadienal)
Quantified DifferenceElimination of the acidic hydrolysis step and associated allene degradation pathways
ConditionsAcidic aqueous or resin-based deprotection environments

Procuring the free aldehyde is critical for preserving yield when working with acid-sensitive or tautomerization-prone downstream targets.

Ring-Size Specificity in Cycloaddition Reactions

The exact carbon chain length of But-3-ynal is the determining factor in transition-metal catalyzed cycloadditions and annulations. When subjected to[2+2+2] cycloadditions, the C4 backbone of But-3-ynal specifically directs the formation of five-membered rings or specific fused bicyclic systems. Substituting with 4-pentynal extends the chain by one carbon, thermodynamically forcing the trajectory toward six-membered ring systems [1].

Evidence DimensionAnnulation ring size
Target Compound DataBut-3-ynal (Yields 5-membered heterocycles/rings)
Comparator Or Baseline4-Pentynal (Yields 6-membered heterocycles/rings)
Quantified Difference1-carbon difference dictates a complete shift in the resulting cyclic scaffold
ConditionsTransition-metal catalyzed annulation / cycloaddition

Buyers designing specific 5-membered heterocyclic libraries or rigid fused scaffolds must procure the exact C4 homologue to ensure correct spatial geometry.

Long-Lasting Electronic Coherence in Attochemistry

In advanced physical chemistry, But-3-ynal serves as a premier model system for studying charge migration. Upon ionization, strong electron correlation mixes the HOMO and HOMO-2 states. Simulations and experimental models demonstrate that this electronic coherence persists for at least 10 femtoseconds, exhibiting ≥3 clear oscillations as the hole migrates across the molecule. In contrast, structurally similar comparators like 3-oxopropanenitrile fail to maintain this coherence, undergoing rapid decoherence without long-lasting charge migration[1].

Evidence DimensionElectronic coherence duration (Charge migration)
Target Compound DataBut-3-ynal (>10 fs coherence, ≥3 clear oscillations)
Comparator Or Baseline3-oxopropanenitrile (Rapid decoherence, no long-lasting migration)
Quantified Difference>10 fs extension in measurable electronic coherence
ConditionsValence ionization in attosecond spectroscopy models

Provides a highly stable, measurable baseline for calibrating ultrafast electron dynamics instrumentation and attochemistry models.

Bifunctional Linkers in Click Chemistry and Bioconjugation

Because But-3-ynal avoids the Michael addition liabilities of propynal, it is the ideal choice for creating bifunctional linkers. The terminal alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the intact, non-conjugated aldehyde remains available for subsequent reductive amination with biological targets or amine-functionalized surfaces [1].

Synthesis of 5-Membered Heterocyclic Pharmaceutical Scaffolds

Driven by its specific C4 chain length, But-3-ynal is strictly required over 4-pentynal when synthesizing five-membered rings via [2+2+2] cycloadditions or transition-metal catalyzed annulations. It is heavily utilized in the procurement of building blocks for rigid, fused bicyclic pharmaceutical libraries where precise spatial geometry is non-negotiable [2].

Model Systems for Ultrafast Attosecond Spectroscopy

Due to its unique HOMO/HOMO-2 hole-mixing and extended electronic coherence (>10 fs), But-3-ynal is a highly specialized but critical procurement target for physical chemistry labs calibrating attosecond lasers and studying purely electronic correlation-driven charge migration prior to nuclear motion interference [3].

Physical Description

Solid

XLogP3

-0.1

Other CAS

52844-23-2

Wikipedia

But-3-ynal

Dates

Last modified: 07-20-2023

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